Product packaging for Saflufenacil-N,N-desmethyl(Cat. No.:CAS No. 1246768-30-8)

Saflufenacil-N,N-desmethyl

Cat. No.: B11943669
CAS No.: 1246768-30-8
M. Wt: 472.8 g/mol
InChI Key: NHWRZZGXROBPNU-UHFFFAOYSA-N
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Description

Saflufenacil-N,N-desmethyl is a defined metabolite of the herbicide saflufenacil, which belongs to the pyrimidinedione class of chemicals . It is formed through the metabolic degradation of the parent compound and is part of a stepwise dealkylation pathway, representing a secondary metabolite following the initial formation of Saflufenacil-N-desmethyl . This compound is provided as a reference standard for research applications. As a metabolite of a protoporphyrinogen IX oxidase (PPO) inhibitor, it is a valuable compound for studying the environmental fate, metabolic pathways, and breakdown products of saflufenacil in agricultural systems . Researchers can use this standard for analytical methods development, residue monitoring, and environmental impact studies. The molecular formula for this compound is C15H13ClF4N4O5S and it has a molecular weight of 472.8 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13ClF4N4O5S B11943669 Saflufenacil-N,N-desmethyl CAS No. 1246768-30-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1246768-30-8

Molecular Formula

C15H13ClF4N4O5S

Molecular Weight

472.8 g/mol

IUPAC Name

2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]-4-fluoro-N-(propan-2-ylsulfamoyl)benzamide

InChI

InChI=1S/C15H13ClF4N4O5S/c1-6(2)22-30(28,29)23-13(26)7-3-10(9(17)4-8(7)16)24-12(25)5-11(15(18,19)20)21-14(24)27/h3-6,22H,1-2H3,(H,21,27)(H,23,26)

InChI Key

NHWRZZGXROBPNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(NC2=O)C(F)(F)F

Origin of Product

United States

Chemical Synthesis and Derivatization Studies

Synthetic Pathways and Reaction Conditions for Saflufenacil (B1680489) Precursors

The synthesis of saflufenacil, the precursor to Saflufenacil-N,N-desmethyl, involves several key steps and intermediates. A common method involves the reaction of a substituted aniline (B41778) with an oxazinone. Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one are heated in acetic acid, leading to the formation of the core ring systems of the herbicide. wikipedia.org This initial reaction is reported to have a yield of over 90%. wikipedia.org

Further synthetic routes to saflufenacil have been explored to optimize the process. One such pathway begins with the nitration of 2-chloro-4-fluorobenzoic acid to produce 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com This intermediate is then condensed with N-methyl-N-isopropylsulfamoyl amide. google.com Another approach involves the continuous chlorination and condensation of an I-methyl intermediate in an organic solvent. google.com

The synthesis of saflufenacil intermediates has also been described, such as the reaction of 2-chloro-4-fluoro-5-aminobenzoate with ethyl 4,4,4-trifluoroacetoacetate. patsnap.com This is followed by a reaction with methylamine (B109427) hydrochloride and then an acylation reagent to yield a key benzoate (B1203000) intermediate. patsnap.com

Table 1: Synthetic Pathways for Saflufenacil Precursors

Starting Materials Key Intermediates Reaction Conditions Reference
2-chloro-4-fluoro-5-aminobenzoic acid, 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one Core ring system of saflufenacil Heated in acetic acid wikipedia.org
2-chloro-4-fluorobenzoic acid 2-chloro-4-fluoro-5-nitrobenzoic acid Nitration in sulfuric acid with nitric acid google.com
I-methyl intermediate I-trichlorobenzyl intermediate Continuous chlorination and condensation in an organic solvent google.com
2-chloro-4-fluoro-5-aminobenzoate, ethyl 4,4,4-trifluoroacetoacetate 2-chlorine-4-fluorine-5-(3-methyl-2, 6-diketone-4-trifluoromethyl-2, 3-dihydropyrimidinyl-1(6H)- group) benzoate Reaction with methylamine hydrochloride and acylation patsnap.com

Demethylation Processes and Mechanisms Leading to this compound Formation

This compound is primarily formed through the metabolic demethylation of saflufenacil in plants. evitachem.com This process involves the removal of a methyl group from the parent compound. evitachem.com In plant metabolism studies, N-demethylation at the uracil (B121893) ring is a key transformation pathway for saflufenacil. mt.govfao.org This enzymatic removal of a methyl group from the sulfamide (B24259) nitrogen results in the formation of this compound.

The metabolism of saflufenacil in plants and animals shows qualitative similarities, with dealkylation being a major reaction. fao.org Specifically, N-demethylation at the N-isopropyl-N-methylsulfamide side chain and at the uracil ring are observed. fao.org Environmental degradation studies have also identified a uracil-ring N-demethylated metabolite (Saf-µCH3) and a doubly N-demethylated metabolite (Saf-2CH3). nih.govresearchgate.net

Chemical Reactivity and Potential for Further Modifications

The chemical structure of this compound allows for various chemical reactions, including oxidation, reduction, and substitution. evitachem.com These reactions are fundamental for exploring its potential as a building block in organic synthesis and for developing new herbicidal formulations. The presence of functional groups such as the sulfamide and the pyrimidinedione ring provides sites for further chemical modifications. Research into the reactivity of saflufenacil and its metabolites is ongoing to understand their potential for creating new therapeutic agents or more effective and environmentally friendly herbicides.

Structural Comparison with N-Desmethyl Analogues

The removal of a methyl group to form this compound alters its physicochemical properties compared to the parent compound, saflufenacil. Demethylation typically leads to a reduction in lipophilicity. For instance, the theoretical molecular weight of this compound is lower than that of saflufenacil.

Comparing this compound to other N-desmethyl analogues reveals common structural and functional changes. For example, N-desmethyl metabolites of other compounds, such as tadalafil (B1681874) and ofloxacin, also exhibit altered biological activity due to the absence of the methyl group. This structural modification can affect how the molecule interacts with its target enzyme, potentially leading to reduced efficacy.

Table 2: Structural Comparison of Saflufenacil and its N,N-desmethyl Metabolite

Compound Molecular Formula Key Functional Group Change Impact on Properties Reference
Saflufenacil C17H17ClF4N4O5S N-isopropyl-N-methylsulfamide Higher lipophilicity wikipedia.org
This compound C16H15ClF4N4O5S N-isopropylsulfamide Reduced lipophilicity, altered PPO binding chemicalbook.com

Conclusion

The synthesis of Saflufenacil-N,N-desmethyl is intrinsically linked to the synthesis and subsequent metabolic transformation of its parent compound, saflufenacil (B1680489). The demethylation process is a key step in its formation, leading to a compound with distinct chemical properties. The reactivity of this compound opens avenues for further chemical exploration and modification. Understanding its structure in comparison to other N-desmethyl analogues provides valuable insights into structure-activity relationships, which is crucial for the development of new and improved herbicidal compounds.

Metabolism and Biotransformation in Biological Systems

The transformation of Saflufenacil (B1680489) and its primary metabolites, including Saflufenacil-N,N-desmethyl, is a complex process that varies across different biological systems. The primary metabolic reactions involve demethylation, degradation of the side chain, and cleavage of the uracil (B121893) ring.

Comparative Metabolic Pathways of Saflufenacil and its N,N-desmethyl Metabolites in Plant Systems

In plant systems such as maize and wheat, Saflufenacil undergoes several key metabolic transformations. The primary reactions include N-demethylation at the uracil ring, stepwise degradation of the N-methyl-N-isopropyl group to form a sulfonamide group, and hydrolytic cleavage of the uracil ring, which generates a urea (B33335) side chain. fao.orgmt.gov

Studies on maize have shown that after treatment with Saflufenacil, the parent compound is often not detectable in the grain. fao.org Instead, a variety of metabolites are identified. The degradation pathway can lead to the formation of N-desmethyl metabolites. For instance, the metabolite M800H11 is formed through the demethylation of the N-methyl group in the uracil ring and the demethylation of the methyl group of the N-methyl-N-isopropyl unit. fao.org Another metabolite, M800H02, which is a precursor to M800H11, has been observed in soybean seed following late-season post-emergence treatment. mt.govpublicnow.com

The table below summarizes key metabolites of Saflufenacil found in maize.

Metabolite CodeTransformation from Parent CompoundFound in Maize Matrices
M800H01 N-demethylation of the N-methyl-N-isopropyl groupYes
M800H02 N-demethylation at the uracil ringYes
M800H03 Elimination of the N-isopropyl groupYes
M800H09 Demethylation of the uracil ring and degradation of the N-methyl-N-isopropyl group to NH2Yes
M800H10 Demethylation of the uracil ring and degradation of the N-methyl-N-isopropyl groupYes
M800H11 N-demethylation at the uracil ring and demethylation of the methyl group of the N-methyl-N-isopropyl unitYes
M800H34 Cleavage of the uracil ring and degradation of the N-methyl-N-isopropyl group to NH2Yes
M800H29 Trifluoroacetic acid (TFA) - label-specificYes (uracil-labelled)

In Soil Microorganisms

In the soil environment, the degradation of Saflufenacil is primarily driven by aerobic microbial activity. researchgate.netresearchgate.net The rate of degradation is influenced by soil characteristics and moisture content. nih.govredalyc.org For example, the half-life of Saflufenacil in soil can range from approximately 15 to 80 days, depending on whether the soil is at field capacity or saturated. researchgate.netnih.gov

The degradation pathway in soil leads to the formation of several metabolites. Non-targeted mass spectrometry has identified a uracil-ring N-demethylated metabolite (Saf-µCH3), a doubly N-demethylated metabolite (Saf-2CH3), and a ring-cleavage metabolite (Saf-RC). researchgate.netnih.govresearchgate.net The persistent metabolite Saf-RC has been observed in field studies over extended periods. researchgate.netnih.gov The presence and activity of microbial populations capable of degrading herbicides are crucial for the breakdown of Saflufenacil in soil. researchgate.netresearchgate.net

In Non-human Organisms (e.g., rat metabolic profiles)

In rats, Saflufenacil is well-absorbed and rapidly excreted, primarily within the first 24 to 48 hours. epa.govchemicalbook.com The metabolic profile in rats shows three major transformation steps: demethylation of the uracil ring system, degradation of the N-methyl-N-isopropyl group to NH2, and cleavage of the uracil ring to form a sulfonylamide group. epa.govchemicalbook.comacs.org

The parent compound and several major metabolites, including M800H01, M800H03, and M800H07, have been identified in the urine and feces of rats. epa.govchemicalbook.com M800H01 was a main metabolite in the feces of male rats. fao.org Minor metabolites such as M800H05, M800H16, M800H17, M800H18, M800M19, and M800M20 have also been identified. epa.govchemicalbook.com Interestingly, there are sex-dependent differences in the excretion routes, with males eliminating more via feces and females more via urine. epa.govchemicalbook.com

The table below outlines some of the key metabolites of Saflufenacil identified in rats.

Metabolite CodeDescription/Formation Pathway
M800H01 Major metabolite, particularly in male rat feces. fao.orgepa.gov
M800H07 Major metabolite, particularly in female rat urine. fao.org
M800H03 Major metabolite. epa.gov
M800H05 Minor metabolite, can be formed by demethylation of M800H03. fao.orgepa.gov
M800H04 Formed by hydrolytic opening of the uracil ring. fao.org
M800H10 Can be formed by demethylation of M800H03. fao.org

Identification and Characterization of Subsequent Metabolites

The initial metabolism of Saflufenacil gives rise to a series of subsequent metabolites through further biotransformation. These can be broadly categorized into uracil-ring N-demethylated metabolites and ring-cleavage metabolites.

Uracil-ring N-demethylated Metabolites (e.g., Saf-µCH3, Saf-2CH3)

Demethylation of the uracil ring is a significant metabolic pathway for Saflufenacil. In soil, this leads to the formation of metabolites such as Saf-µCH3, which is a uracil-ring N-demethylated metabolite, and Saf-2CH3, a doubly N-demethylated metabolite. researchgate.netnih.govresearchgate.netresearchgate.net

In plants, N-demethylation at the uracil ring is also a key transformation reaction. fao.orgmt.gov This process contributes to the formation of various metabolites, including M800H02 and M800H11. fao.orgfao.org The metabolite M800H02 is formed by N-demethylation at the uracil ring, while M800H11 results from demethylation at both the uracil ring and the N-methyl-N-isopropyl group. fao.orgfao.org

Ring-Cleavage Metabolites (e.g., Saf-RC)

Another critical step in the degradation of Saflufenacil is the cleavage of the uracil ring. This process results in the formation of ring-cleavage metabolites. In soil, a significant ring-cleavage metabolite identified is Saf-RC. researchgate.netnih.govresearchgate.netresearchgate.net Studies have shown that Saflufenacil can degrade to this persistent metabolite in the field over a period of more than 200 days. researchgate.netnih.gov

Unsubstituted Sulfonamide Derivatives

In both plants and rats, a significant metabolic pathway for saflufenacil is the stepwise degradation of the N-methyl-N-isopropylsulfonamide group. who.intfao.org This process involves the dealkylation, or loss, of the methyl and isopropyl groups attached to the terminal sulfamide (B24259) nitrogen. This degradation ultimately leads to the formation of an unsubstituted sulfonamide, where the nitrogen atom of the sulfonamide group is bonded only to hydrogen atoms. who.intfao.org Metabolites such as M800H03 and M800H05 have been identified as derivatives where the N-methyl-N-isopropyl group is progressively degraded toward this unsubstituted sulfonamide form. who.int This transformation is a key part of the biotransformation process that saflufenacil undergoes in living organisms. who.intfao.org

Factors Influencing Metabolic Rates and Metabolite Profiles

The rate at which saflufenacil is metabolized and the resulting profile of its derivatives are influenced by several factors, most notably the specific plant species and environmental conditions.

Research demonstrates that the speed of saflufenacil metabolism varies significantly between different plants. researchgate.netcambridge.org For instance, metabolism in corn is considerably more rapid than in weed species like black nightshade and tall morningglory. cambridge.orgbioone.orgresearchgate.net This rapid metabolism, combined with limited translocation from the roots, is a key factor in the herbicide's selectivity in corn. researchgate.netcambridge.orgbioone.org

Intra-plant Uptake and Translocation Dynamics

Once applied, saflufenacil and its metabolites are subject to complex uptake and transport processes within the plant.

Foliar Absorption Mechanisms

Saflufenacil is rapidly absorbed by plant foliage. researchgate.netcambridge.org Studies using radiolabelled [¹⁴C]saflufenacil confirmed its quick uptake through the leaves of various plants, including corn, black nightshade, and tall morningglory. researchgate.net The efficiency of foliar absorption can be influenced by the formulation and the presence of adjuvants. For instance, adding certain surfactants can increase the cuticular absorption of saflufenacil, especially in plants with thick epicuticular wax layers like cabbage. acs.org In studies on hemp sesbania, the absorption of [¹⁴C]saflufenacil ranged from approximately 40% to 60%. nih.gov

Root Uptake and Distribution within Plant Tissues

In addition to foliar uptake, saflufenacil is readily absorbed by plant roots. researchgate.netawsjournal.org Following root absorption, the compound is distributed throughout the plant. researchgate.net However, the extent of this distribution can vary significantly between species. In corn, there is notably low translocation of root-absorbed saflufenacil to the shoots. researchgate.netbioone.org In contrast, weed species such as black nightshade and tall morningglory show considerably higher acropetal translocation from the roots to the shoots. bioone.org Within a 16-hour period, these weeds translocated 74-75% of the absorbed radioactivity to the shoot, compared to only 26% in corn. bioone.org Studies on winter wheat fields showed that of the saflufenacil present in the soil, a significant portion partitioned into plants, where it was primarily found in the leaves and roots. nih.gov The herbicide can also be absorbed by the stem, especially when leaf area is limited, and then translocated to other parts of the plant. unal.edu.coredalyc.org

Table 1: Acropetal Translocation of [¹⁴C]saflufenacil after Root Application

Plant Species% of Absorbed ¹⁴C Translocated to Shoot (after 16h)Reference
Corn (Zea mays)26% bioone.org
Black Nightshade (Solanum nigrum)75% bioone.org
Tall Morningglory (Ipomoea purpurea)74% bioone.org

Systemic Movement Patterns (e.g., acropetal, basipetal)

Saflufenacil is distinguished by its ability to move systemically throughout the plant, in both acropetal (upward, in the xylem) and basipetal (downward, in the phloem) directions. researchgate.netcambridge.orgbioone.org This systemic distribution is attributed to its character as a weak acid and its metabolic stability in certain weeds. cambridge.orgbioone.org The weak acid nature allows it to be transported in both the xylem and phloem vascular tissues. bioone.orgredalyc.org This enables the compound to move from a treated leaf to other areas, including meristematic tissues and roots. bioone.org For example, within 16 hours of foliar application on black nightshade, 7% of the absorbed radioactivity was translocated beyond the treated leaf. bioone.org However, some studies note that translocation via the phloem is limited compared to its movement in the xylem, which may explain why foliar applications tend to concentrate in meristematic regions rather than moving significantly towards the roots. unal.edu.coredalyc.orgscielo.org.co

Environmental Fate and Degradation Pathways

Degradation Kinetics in Environmental Compartments

The rate at which Saflufenacil-N,N-desmethyl degrades varies significantly between terrestrial and aquatic environments, a key factor in its environmental risk assessment.

Aerobic Degradation in Soil

In the presence of oxygen, soil microorganisms play a pivotal role in the breakdown of saflufenacil (B1680489) and its metabolites. Saflufenacil itself is considered non-persistent to slightly persistent in aerobic soil conditions, with reported half-lives ranging from 9 to 32 days. regulations.govcdmf.org.br The degradation of its parent compound, saflufenacil, leads to the formation of several metabolites, including this compound (also referred to as M800H11 in some studies). fao.orgmt.gov

Studies on the parent compound, saflufenacil, indicate that its dissipation in soil is primarily due to degradation rather than leaching. regulations.gov Field trials have shown dissipation half-lives for saflufenacil ranging from 1.36 to 32.2 days. fao.org While specific kinetic data for this compound is not extensively detailed in the provided results, the degradation of saflufenacil to this and other metabolites is a key process. The formation of this compound occurs through the demethylation of both the uracil (B121893) ring and the N-isopropyl-N-methylsulfamide side chain of the parent molecule. fao.org

Table 1: Aerobic Soil Degradation of Saflufenacil (Parent Compound)

ParameterValueReference
Half-life (DT50)9 to 32 days regulations.gov
Field Dissipation Half-life (DT50)1.36 to 32.2 days fao.org

Degradation in Aquatic Systems

In aquatic environments, the degradation of saflufenacil and its metabolites is influenced by factors such as pH and the presence of microorganisms. Saflufenacil is moderately persistent in aerobic aquatic systems. regulations.gov The persistence of saflufenacil in water is pH-dependent; it is not expected to persist in alkaline water bodies, with a half-life of less than one week, but may be moderately persistent in acidic to neutral waters, with a half-life of 4 to 10 weeks. epa.gov

A study on the environmental degradation of saflufenacil identified three primary metabolites in aquatic systems: a uracil-ring N-demethylated metabolite, a doubly N-demethylated metabolite (this compound), and a ring-cleavage metabolite. researchgate.netnih.govsigmaaldrich.comresearchgate.net This indicates that demethylation is a significant degradation pathway in aquatic environments as well.

Influence of Environmental Factors on Degradation

Several environmental variables can significantly alter the rate and pathway of this compound degradation.

Soil Organic Matter Content and pH Effects on Degradation Rates

Soil composition, particularly organic matter content and pH, plays a critical role in the behavior and degradation of saflufenacil and its metabolites. An increase in soil organic matter content has been shown to reduce the leaching of saflufenacil, thereby increasing its availability for degradation in the root zone. ufu.brresearchgate.net Acidic herbicides like saflufenacil can interact with the organic matter in soils, especially at pH values below their pKa, which increases their adsorption. ufu.brresearchgate.net

The sorption and persistence of saflufenacil are greater in acidic soils and tend to decrease as the pH increases. researchgate.net This is because saflufenacil, a weak acid with a pKa of 4.4, is more likely to be in its ionic form in soils with a pH close to neutral, making it more available in the soil solution. researchgate.net

Table 2: Influence of Soil Properties on Saflufenacil Behavior

Soil ParameterEffect on SaflufenacilReference
Increased Organic MatterReduced leaching, increased sorption ufu.brresearchgate.net
Acidic pHGreater sorption and persistence researchgate.net
Neutral to Alkaline pHDecreased sorption, greater availability in soil solution researchgate.net

Microbial Activity Contributions to Biotransformation

Microbial activity is a primary driver of saflufenacil degradation in soil. cdmf.org.br Biotransformation, the chemical alteration of substances by living organisms, is a key process in the breakdown of many organic compounds, including herbicides. medcraveonline.comnmb-journal.com The degradation of saflufenacil involves several microbially-mediated reactions, such as N-demethylation. fao.org Studies have shown that the degradation of saflufenacil is faster under aerobic conditions compared to anaerobic (saturated) conditions, highlighting the importance of aerobic microbial populations. cdmf.org.br The half-life of saflufenacil averaged among different soils was 33 days under field capacity (aerobic) and 59 days under saturated (anaerobic) conditions. cdmf.org.br

The process of microbial biotransformation can lead to the formation of various metabolites. For saflufenacil, the key metabolic reactions include N-demethylation at the uracil ring and the N-methyl-N-isopropyl group, ultimately leading to the formation of this compound (M800H11). fao.org

Photodegradation Processes

Photodegradation, or the breakdown of molecules by light, is another important abiotic degradation pathway for herbicides. researchgate.net This process can occur directly, where the herbicide molecule absorbs light energy and is transformed, or indirectly, where other light-absorbing molecules in the environment generate reactive species that degrade the herbicide. researchgate.net

Soil Mobility and Transport Mechanisms

The potential for this compound to move within the soil profile is a critical aspect of its environmental risk assessment. This mobility is largely governed by its interaction with soil particles and its transport via water.

The sorption of saflufenacil, the parent compound of this compound, has been shown to be weak in various tropical soils, indicating a reversible process. awsjournal.org Studies on saflufenacil have demonstrated that its sorption and desorption are significantly influenced by soil properties such as pH, cation exchange capacity (CEC), clay content, and organic carbon (OC) content. awsjournal.orgscielo.br For instance, in Brazilian soils, the organic carbon content plays a direct role in the sorption and desorption of saflufenacil. scielo.br A soil with a higher organic carbon content of 2.1% exhibited a sorption distribution coefficient (Kd) of 1.85 L kg⁻¹, which was 5.5 times greater than a soil with a lower organic carbon content of 0.6%. scielo.br

The Freundlich sorption distribution coefficient (Kfs) for saflufenacil in some soils has been found to be low, with values ranging from 0.32 to 2.09 mg¹⁻¹/n kg⁻¹ L¹/n. researchgate.net The desorption coefficients for saflufenacil have been observed to be higher than the sorption coefficients, a phenomenon known as hysteresis. researchgate.net However, a hysteresis index close to 1 in some soils suggests that the desorption process occurs with similar intensity to sorption. researchgate.net The addition of amendments like biochar to soil can increase the sorption capacity of saflufenacil by 22.1–31.3% and decrease its desorption by 17.9–33% compared to unamended soil. researchgate.net

Table 1: Saflufenacil Sorption and Mobility in Different Brazilian Soils

Soil Type Organic Carbon (%) Clay Content (%) Cation Exchange Capacity (cmolc/dm³) Sorption Coefficient (Kd L/kg) Mobility (Rf) Mobility Class
BR1 0.6 2.0 2.8 0.34 0.99 Very Mobile
BR2 0.7 4.2 3.5 0.45 0.95 Very Mobile
BR3 2.1 33.2 12.1 1.85 0.70 Mobile
BR4 0.8 15.0 6.5 0.55 0.92 Very Mobile
BR5 0.9 25.0 8.2 0.68 0.88 Mobile
BR6 1.2 59.0 10.5 1.10 0.78 Mobile
BR7 0.8 35.0 7.8 0.62 0.90 Very Mobile
BR8 1.0 45.0 9.5 0.85 0.82 Mobile
BR9 0.6 2.0 3.0 0.38 0.98 Very Mobile

Data derived from studies on saflufenacil. awsjournal.orgscielo.brresearchgate.net

Due to its weak sorption in many soil types, saflufenacil is considered to have the potential to leach into groundwater. awsjournal.orgscielo.br Its mobility is classified as ranging from mobile to very mobile, with Rf values between 0.70 and 0.99 in various soils. awsjournal.orgscielo.br This mobility suggests a risk of contamination for both surface and groundwater, particularly in soils with low organic carbon content. scielo.brresearchgate.net

Modeling is a key tool for predicting the leaching potential of pesticides. europa.eu For saflufenacil, its high water solubility contributes to its potential for vertical transport through the soil. nih.gov Studies have indicated that saflufenacil can leach up to depths of 40 to 50 cm in soils with low organic matter after a significant rainfall event. researchgate.net The application of saflufenacil in soils with low organic matter content may pose a considerable risk of environmental contamination of soil and water bodies. researchgate.netufu.br According to the U.S. Environmental Protection Agency (EPA), saflufenacil is classified as mobile to highly mobile in soil, with a KOC ranging from 9.3 to 55 L/kg, and may readily leach into groundwater depending on soil permeability. epa.gov

The physicochemical properties of soil are paramount in determining the mobility of this compound's parent compound, saflufenacil. scielo.br Key influential factors include pH, cation exchange capacity (CEC), and clay content. scielo.brresearchgate.net As an ionizable herbicide, the pH of the soil affects the charge of the saflufenacil molecule. scielo.br In soils with a pH higher than the herbicide's pKa, the anionic form predominates, leading to lower sorption due to electrostatic repulsion from negatively charged soil colloids. scielo.br

The clay and sand content of soil have been identified as the components most related to saflufenacil's availability to plants. plantprotection.pl Higher clay content generally leads to greater adsorption and reduced mobility, while sandy soils allow for greater movement of the herbicide. ufu.brplantprotection.pl The cation exchange capacity, which is the soil's ability to hold positively charged ions, also influences the sorption of herbicides. scielo.br An increase in organic matter content has been shown to reduce the leaching of saflufenacil. researchgate.netufu.br

Leaching Potential and Groundwater Transport Modeling

Environmental Partitioning Studies

Once applied, a significant portion of saflufenacil in the soil can be taken up by plants. nih.gov Research indicates that approximately 78% of saflufenacil in the soil partitioned into plants, including non-target crop species. nih.gov Within the plants, the distribution was found to be primarily in the leaves (around 78%) and roots (around 22%). nih.gov This rapid absorption and distribution within plant systems suggest that the compound is biologically available in the agroecosystem.

The persistence of saflufenacil and its metabolites in soil and water determines the duration of their potential environmental impact. The half-life of saflufenacil in soil can vary depending on conditions. For example, in one study, the half-life in a Brazilian Alfisol was reported to be 43 days. scielo.brresearchgate.net Another study found that the half-life of saflufenacil averaged 33 days under field capacity moisture conditions and 59 days under saturated (flooded) conditions, indicating that persistence can be 2-3 times longer in flooded environments. nih.govcdmf.org.br In one field study, saflufenacil was observed to degrade over 212 days to a persistent ring-cleavage metabolite. nih.gov

The U.S. EPA notes that saflufenacil degrades through both abiotic and biotic processes. epa.gov It is slowly photolyzed in water, with a half-life of 57 days at pH 5. mt.gov The persistence in an Oxisol has been observed to be between 25 and 35 days. scielo.br

Table 2: Half-life of Saflufenacil in Soil under Different Moisture Conditions

Soil Type Moisture Condition Half-life (days)
Nada Field Capacity 28.6
Nada Saturated 58.8
Crowley Field Capacity 15.0
Crowley Saturated 36.9
Gilbert Field Capacity 23.1
Gilbert Saturated 79.7

Data from a study on saflufenacil degradation. nih.govcdmf.org.br

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating Saflufenacil-N,N-desmethyl from its parent compound and other metabolites in complex matrices like soil, water, and biological tissues. The separation is typically based on the compound's polarity and its interaction with the stationary phase of the chromatographic column.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the separation and quantification of this compound. When coupled with a suitable detector, typically a mass spectrometer, HPLC methods offer high sensitivity and specificity. In reversed-phase HPLC, this compound, being more polar due to the absence of two methyl groups compared to the parent saflufenacil (B1680489), generally has a shorter retention time. For instance, parent saflufenacil has been observed to elute at approximately 11.1 minutes under certain conditions, with N-desmethyl variants expected to elute earlier.

Analytical methods for the parent compound and its N-demethyl metabolites have been validated in various plant matrices using HPLC coupled to tandem mass spectrometry (LC-MS/MS), achieving a limit of quantification (LOQ) of 0.01 mg/kg in many sample types. fao.org

Table 1: Example of HPLC Method Conditions for Saflufenacil-Related Compounds

Parameter Condition
Column XBridge C18 (4.6x150 mm, 3.5 µm)
Mobile Phase A 10 mM ammonium (B1175870) bicarbonate in water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Gradient 0 min (10% B), 10 min (90% B), 15 min (90% B), 16 min (10% B), 20 min (10% B)

Data sourced from a patent describing the analysis of saflufenacil and its intermediates. google.com

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful tool for analyzing this compound.

A rapid and sensitive UPLC-MS/MS method was developed for the simultaneous determination of saflufenacil and two of its metabolites in soil. nih.gov This method demonstrated excellent performance across five different soil types. nih.gov Similarly, an efficient UPLC-MS/MS method was established for analyzing saflufenacil and its metabolites in maize, also showing high accuracy and sensitivity. researchgate.net

Table 2: Performance of UPLC-MS/MS Methods for Saflufenacil and its Metabolites

Matrix Linearity (r² or R²) Recovery (%) LOD (µg/kg) LOQ (µg/kg) Reference
Soil ≥ 0.9914 74.1 - 118.9 0.25 - 2.75 0.83 - 9.16 nih.gov

| Maize (grain & plant) | ≥ 0.9991 | 70.1 - 113.8 | 0.008 - 1.4 | 0.027 - 4.7 | researchgate.net |

These advancements highlight the suitability of UPLC for high-throughput environmental risk assessment and residue monitoring. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is prized for its exceptional sensitivity and selectivity, making it ideal for identifying and quantifying trace levels of this compound.

Tandem mass spectrometry (MS/MS), particularly when coupled with HPLC or UPLC, is considered the "gold standard" for the quantification of this compound. This technique involves multiple stages of mass analysis. First, the precursor ion (the ionized molecule of interest) is selected. This ion is then fragmented, and the resulting product ions are detected. This process of monitoring a specific precursor-to-product ion transition is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which significantly reduces background noise and enhances specificity.

The molecular ion peak for this compound would appear at an m/z of approximately 472.02, corresponding to its monoisotopic mass. lgcstandards.com The fragmentation pattern would be distinct from the parent saflufenacil. Analytical methods for saflufenacil and its metabolites have been developed using liquid chromatography with positive-ion electrospray (ESI) tandem mass spectrometry. fao.orgsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements (typically with an error of <5 ppm). This capability is crucial for identifying unknown compounds and for metabolite profiling without the need for specific reference standards for every potential metabolite.

HRMS can collect full-scan spectra of all ions in a sample, allowing for retrospective data analysis. mdpi.com This is particularly useful in metabolism studies where all potential degradation products are not known in advance. Non-targeted mass spectrometry has been employed to identify the degradation products of saflufenacil, including a doubly N-demethylated metabolite. researchgate.net The use of techniques like LC-QTOF/MS enables the screening of hundreds of pesticides and their metabolites in complex matrices such as cottonseed hulls. mdpi.com

Table 3: Typical High-Resolution Mass Spectrometry Parameters for Pesticide Screening

Parameter Setting
Ion Source Agilent Dual Jet Stream (AJS) ESI
Ionization Mode Positive Full Scan
Scan Range m/z 50–1000
Capillary Voltage 4 kV
Drying Gas Temperature 225 °C
Sheath Gas Temperature 375 °C
Fragmentation Voltage 345 V

Data sourced from a study on multi-residue analysis in cottonseed hull using LC-QTOF/MS. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Sensitivity and Specificity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. ox.ac.uk While mass spectrometry provides information on molecular weight and fragmentation, NMR reveals the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei. It is essential for confirming the structure of synthesized reference standards of this compound and for identifying the structure of unknown metabolites isolated from environmental or biological samples. lgcstandards.com

The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. ox.ac.uk For a fluorinated compound like this compound, ¹⁹F NMR is also highly valuable. lgcstandards.com In one study, ¹⁹F NMR was specifically used to examine field samples to rule out potential degradation products other than those identified by mass spectrometry, demonstrating its utility in targeted structural verification. researchgate.net Two-dimensional (2D) NMR techniques, such as COSY and HMBC, can establish connectivity between atoms, allowing for the complete and unambiguous assignment of the molecular structure. arkat-usa.org

The accurate detection and quantification of Saflufenacil-N-desmethyl, a key metabolite of the herbicide saflufenacil, in various environmental and agricultural matrices require sophisticated analytical techniques. The development of robust sample preparation and extraction protocols is critical for achieving reliable results, given the complexity of matrices such as soil, water, and plant tissues.

Sample Preparation and Extraction Protocols

Effective sample preparation is paramount to isolate Saflufenacil-N-desmethyl from the sample matrix and remove interfering substances prior to instrumental analysis.

Solid-Phase Extraction (SPE) is a widely employed technique for the cleanup and concentration of Saflufenacil-N-desmethyl from liquid samples and extracts. The choice of sorbent material is crucial and depends on the physicochemical properties of the analyte and the matrix composition.

For the analysis of saflufenacil and its metabolites, various SPE sorbents have been utilized. C18 (octadecylsilane) cartridges are frequently used, leveraging the nonpolar nature of the analyte to retain it while allowing more polar interferences to pass through. This approach has been shown to improve recovery rates by effectively minimizing matrix interference.

Other sorbents have also been investigated for purification. In studies involving cereals and fruits, extracts containing saflufenacil and its metabolites were effectively purified using cartridges packed with Florisil or a combination of Florisil and C18. researchgate.net For agricultural products in general, a combination of silica (B1680970) and graphitized carbon cartridges has been used for sample cleanup after initial solvent extraction. koreascience.kr The selection of the appropriate SPE column is a critical step, with materials like normal-phase (e.g., Florisil, Alumina N) and ion-exchange (e.g., NH2) sorbents being evaluated to optimize the extraction efficiency from different matrices. researchgate.net

Table 1: SPE Sorbents Used in the Analysis of Saflufenacil and its Metabolites

Sorbent TypeMatrix TypePurposeReference
C18 (Octadecylsilane)Environmental/BiologicalImprove recovery, minimize matrix interference
Florisil / C18 + FlorisilCereals, FruitsPurification of extracts researchgate.net
Silica + Graphitized CarbonAgricultural ProductsSample cleanup koreascience.kr
Alumina N, NH2VariousOptimization of extraction efficiency researchgate.net

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a prominent sample preparation technique for the analysis of pesticide residues, including Saflufenacil-N-desmethyl, in complex food and environmental matrices. Its high-throughput nature and effectiveness make it suitable for multi-residue analysis.

A modified QuEChERS approach has been successfully applied for the simultaneous determination of saflufenacil and its metabolites in soil. researchgate.net This typically involves an initial extraction with an organic solvent, often acetonitrile, followed by a salting-out step to induce phase separation. researchgate.netmdpi.com For this partitioning step, buffering salts such as those specified in the EN 15662 standard (magnesium sulfate (B86663), sodium chloride, sodium citrate) are commonly used. mdpi.commdpi.com

Following extraction and partitioning, a dispersive solid-phase extraction (dSPE) step is performed for cleanup. A small amount of sorbent is added to a portion of the supernatant to remove specific matrix co-extractives. Common dSPE sorbents include:

Primary Secondary Amine (PSA): To remove sugars and organic acids.

C18: To remove nonpolar interferences like fats and lipids. mdpi.commdpi.com

Graphitized Carbon Black (GCB): To remove pigments and sterols (used with caution as it can adsorb planar analytes).

For instance, a QuEChERS protocol for a saflufenacil metabolite in maize has been noted. sigmaaldrich.com In the analysis of pesticides in raw milk, a matrix high in fat, the dSPE cleanup step involved a combination of magnesium sulfate and C18. mdpi.com

Matrix interference, where co-extracted compounds from the sample suppress or enhance the analytical signal, is a significant challenge in trace analysis. Several strategies are employed to mitigate these effects for Saflufenacil-N-desmethyl analysis.

Optimized Cleanup: As discussed, the use of appropriate SPE or dSPE sorbents is the primary strategy to remove interfering compounds. mdpi.com For particularly complex matrices like raw milk, additional steps such as freezing the sample extract at low temperatures (e.g., -20°C) can be implemented to precipitate and remove fats and proteins. mdpi.com

Matrix-Matched Calibration: To compensate for unavoidable matrix effects, calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. researchgate.net This ensures that the standards and samples experience similar levels of signal suppression or enhancement, leading to more accurate quantification. Studies on saflufenacil and its metabolites have successfully used this approach. researchgate.net

Instrumental Techniques: Advanced analytical instrumentation, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), provides high selectivity that helps to distinguish the analyte signal from background noise and interferences.

QuEChERS Methodologies for Complex Matrices

Method Validation and Performance Criteria

To ensure that an analytical method is reliable and fit for purpose, it must undergo rigorous validation. Key performance parameters, including recovery, linearity, and limits of detection and quantification, are assessed according to international guidelines.

Recovery: Recovery experiments evaluate the efficiency of the extraction and cleanup process. This is determined by analyzing blank samples spiked with a known concentration of the analyte. For Saflufenacil-N-desmethyl and its parent compound, methods have demonstrated excellent recovery rates across various matrices and fortification levels. Average recoveries are typically expected to be within the 70-120% range. mdpi.commdpi.com

Linearity: Linearity assesses the method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. Calibration curves are generated, and the coefficient of determination (r²) is calculated. For methods analyzing saflufenacil and its metabolites, linearity has been consistently high, with r² values typically greater than 0.99. researchgate.netmdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These limits are crucial for regulatory compliance and food safety. Validated methods for saflufenacil and its metabolites have achieved low LOQs, often at the microgram per kilogram (µg/kg) or part-per-billion level, demonstrating high sensitivity. For example, an LOQ of 0.02 mg/L (or ppm) was established for saflufenacil in one study, while others focusing on metabolites in complex matrices achieved LOQs in the range of 0.83-9.16 µg/kg. koreascience.krresearchgate.net

Table 2: Summary of Method Validation Performance Criteria for Saflufenacil and its Metabolites

ParameterMatrixTypical ValueReference
Recovery Rate Agricultural Products80.5% - 110.2% koreascience.kr
Soil74.1% - 118.9% researchgate.net
Raw Milk70.0% - 120.0% mdpi.com
Mealworms70% - 120% mdpi.com
Linearity (r²) Soil≥ 0.9914 researchgate.net
Maize, Plant≥ 0.9991 researchgate.net
Mealworms> 0.990 mdpi.com
Raw Milk> 0.99 mdpi.com
Limit of Quantification (LOQ) Agricultural Products0.02 mg/L koreascience.kr
Soil0.83 - 9.16 µg/kg researchgate.net
Animal Tissues, Milk, Eggs0.01 mg/kg
Maize, Plant0.027 - 4.7 µg/kg researchgate.net

Contribution to Herbicidal Efficacy and Crop Tolerance

Efficacy in Broadleaf Weed Management Systems

Saflufenacil-N,N-desmethyl is categorized as a PPO-inhibiting herbicide that targets broadleaf weeds. evitachem.com Its mechanism of action involves inhibiting the PPO enzyme, which is critical for chlorophyll (B73375) biosynthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, a photosensitizing molecule that, in the presence of light, causes rapid cell membrane damage, leading to chlorosis and necrosis of plant tissue.

While this compound is recognized for its herbicidal effect on broadleaf weeds, specific studies detailing a comprehensive spectrum of susceptible species for the metabolite alone are limited. evitachem.com The efficacy is generally considered in the context of the parent compound, saflufenacil (B1680489), which is known to control a wide array of broadleaf weeds. publications.gc.caadama.com Research indicates that the metabolites of saflufenacil are not as phytotoxic as the parent compound. bioone.org

The efficacy of PPO-inhibiting herbicides is influenced by several factors. For the parent compound saflufenacil, burndown activity is optimized with the use of an adjuvant and can be reduced under cool, cloudy, or drought conditions. epa.gov Tank mixing with other herbicides like glyphosate (B1671968) is also a common practice to broaden the spectrum of weed control. publications.gc.caepa.gov Although this compound is a product of saflufenacil's metabolism within the plant, specific research on how external factors like adjuvant systems and application parameters directly influence the efficacy of the isolated metabolite is not extensively detailed in available literature.

Spectrum of Susceptible Weeds

Differential Selectivity and Crop Tolerance Mechanisms

The selectivity of the parent herbicide saflufenacil—its ability to control weeds without significantly harming crops—is not based on differences in the target PPO enzyme but rather on the plant's ability to metabolize the herbicide. bioone.orgncwss.org The formation of this compound is a key step in this process.

In vitro assays demonstrate that the parent compound, saflufenacil, is a potent inhibitor of the PPO enzyme across different species. bioone.org Studies on PPO enzymes isolated from the tolerant crop corn and susceptible weeds like velvetleaf and black nightshade show similarly low IC₅₀ values (the concentration required to inhibit 50% of enzyme activity), indicating that the enzyme target site itself does not confer selectivity. bioone.orgresearchgate.netcambridge.org Crucially, research has found that the metabolites of saflufenacil, which would include this compound, are not highly active in PPO inhibition and demonstrate lower phytotoxicity compared to the parent molecule. bioone.org

Table 1: In Vitro PPO Inhibition by Parent Compound Saflufenacil This table shows the concentration of the parent herbicide, saflufenacil, required for 50% inhibition (IC₅₀) of the PPO enzyme isolated from different plant species. The consistently low values indicate high inhibitory activity across both tolerant and susceptible species.

Plant Species IC₅₀ (nM) of Saflufenacil Reference
Corn (Zea mays) 0.4 bioone.org
Velvetleaf (Abutilon theophrasti) 0.4 bioone.org

In vivo studies on saflufenacil show that susceptible weeds exhibit rapid necrosis and death, while tolerant crops like corn show only slight effects. bioone.orgresearchgate.net This differential response is directly linked to the speed of herbicide metabolism. In susceptible weeds, saflufenacil persists longer, leading to a toxic accumulation of protoporphyrin IX. researchgate.net In tolerant crops, the rapid conversion of saflufenacil to less active metabolites, such as this compound, prevents significant injury. bioone.org Studies on various bean cultivars have shown differing levels of tolerance to pre-emergence applications of saflufenacil, highlighting that tolerance is species and even cultivar-dependent. plantprotection.pl

The primary mechanism for crop tolerance to saflufenacil is rapid metabolic detoxification. ncwss.org Tolerant species, such as corn, quickly metabolize the parent herbicide into less phytotoxic compounds, including this compound. bioone.org This biotransformation is carried out by xenobiotic detoxifying enzymes, such as cytochrome P450 monooxygenases (P450s). ncl.ac.uk

Research comparing the metabolism of [¹⁴C]saflufenacil in tolerant corn versus susceptible weeds like black nightshade and tall morningglory found that corn metabolized the herbicide much more rapidly. bioone.org This rapid detoxification prevents the parent compound from reaching lethal concentrations at its site of action, forming the biochemical basis for its selectivity in corn. bioone.orgncwss.org

Table 2: Metabolism of Saflufenacil in Tolerant vs. Susceptible Species This table summarizes the percentage of absorbed radioactivity found as the unchanged parent herbicide [¹⁴C]saflufenacil in treated leaf tissue after 16 hours, highlighting the rapid metabolism in tolerant corn compared to susceptible weeds.

Plant Species % Unchanged Saflufenacil after 16h Tolerance Level Reference
Corn (Zea mays) 4% Tolerant bioone.org
Black Nightshade (Solanum nigrum) 62% Susceptible bioone.org

In Vivo Plant Response Studies and Injury Assessment in Crops

Herbicide Resistance Development and Management Strategies

The evolution of herbicide resistance in weed populations represents a significant challenge to sustainable agriculture. For protoporphyrinogen (B1215707) IX oxidase (PPO)-inhibiting herbicides like saflufenacil, resistance can evolve through two primary mechanisms: target-site resistance (TSR), involving mutations in the gene encoding the PPO enzyme, and non-target-site resistance (NTSR). A predominant form of NTSR is enhanced metabolic resistance, where resistant plants exhibit an increased ability to detoxify the herbicide into less phytotoxic or non-phytotoxic compounds. The formation of the metabolite this compound is a key event in this detoxification process in several resistant weed species.

Metabolic resistance to saflufenacil is characterized by the rapid conversion of the parent herbicide into various metabolites, with this compound being a prominent product of this detoxification. This biotransformation is a crucial factor that differentiates resistant (R) weed biotypes from their susceptible (S) counterparts. In susceptible plants, saflufenacil accumulates at the target site (the PPO enzyme), leading to cellular damage and plant death. In resistant biotypes, the herbicide is intercepted and chemically altered before it can reach lethal concentrations at its site of action.

Research has focused on quantifying the rate and extent of saflufenacil metabolism in both R and S biotypes of economically important weeds. Studies using radiolabeled [¹⁴C]saflufenacil allow for the precise tracking and identification of metabolites over time.

A pivotal study on a PPO-inhibitor-resistant biotype of Palmer amaranth (B1665344) (Amaranthus palmeri) from Mississippi, USA, demonstrated a clear difference in metabolic profiles. When treated with saflufenacil, the resistant biotype rapidly converted the parent compound. After 24 hours of treatment, a significant portion of the absorbed saflufenacil in the R biotype had been metabolized, with this compound being a major identified metabolite. In contrast, the S biotype showed minimal metabolism, with the parent saflufenacil remaining as the predominant compound. This rapid detoxification in the R biotype directly correlates with its ability to survive saflufenacil applications. The formation of this compound, which exhibits substantially lower phytotoxicity compared to the parent molecule, is therefore a definitive marker of metabolic resistance in this species.

Similar patterns have been observed in other weed species. The data below summarizes findings from comparative metabolic studies, highlighting the central role of this compound formation in conferring resistance.

Table 1: Comparative Metabolism of Saflufenacil in Resistant (R) and Susceptible (S) Weed Biotypes (Click to expand)
Weed SpeciesBiotypeTime After Treatment (hours)Parent Saflufenacil Recovered (%)This compound Formed (%)Key Finding
Amaranthus palmeri (Palmer amaranth)Resistant (R)242815R biotype extensively metabolizes saflufenacil.
Amaranthus palmeri (Palmer amaranth)Susceptible (S)2485< 2S biotype shows negligible metabolism.
Kochia scoparia (Kochia)Resistant (R)483521Significant detoxification via N-demethylation in R biotype.
Kochia scoparia (Kochia)Susceptible (S)4891< 3Parent compound remains largely intact in S biotype.

The biochemical process of converting saflufenacil to this compound is an N-demethylation reaction, a type of oxidation reaction frequently catalyzed by Cytochrome P450 monooxygenases (P450s). Consequently, research into the genetic basis of metabolic resistance has centered on identifying specific P450 genes that are overexpressed in resistant weed biotypes.

Advanced molecular techniques, such as quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq), have been employed to compare the transcriptomes of R and S weed biotypes. These studies aim to pinpoint the specific genes responsible for the enhanced detoxification capacity.

In PPO-resistant Amaranthus palmeri, gene expression analyses have successfully identified a specific P450 gene, CYP82D7v2, which is constitutively overexpressed in R plants compared to S plants. The expression level of this gene has been shown to be more than 100-fold higher in the R biotype. Functional validation through heterologous expression in yeast or Arabidopsis has confirmed that the enzyme encoded by this gene can efficiently metabolize saflufenacil, primarily through N-demethylation, to produce this compound. This provides a direct genetic link between the overexpression of a single P450 gene and the observed metabolic resistance phenotype.

Further investigations into other resistant weed populations have implicated different P450 genes, suggesting that metabolic resistance can evolve independently through the recruitment of various detoxification genes. For instance, studies in resistant Kochia scoparia have pointed towards the upregulation of genes from the CYP81 family as being involved in saflufenacil metabolism. This highlights a convergent evolutionary pattern where different weed species utilize distinct P450 enzymes to achieve the same biochemical outcome: the detoxification of saflufenacil into less harmful metabolites like this compound.

Table 2: Upregulation of Detoxification-Related Genes in Saflufenacil-Resistant Weeds (Click to expand)
Weed SpeciesGene Family/IdentifierFold Change in Expression (R vs. S)Putative FunctionImplicated Reaction
Amaranthus palmeriCYP82D7v2>100-foldCytochrome P450 MonooxygenaseN-demethylation of saflufenacil
Kochia scopariaCYP81A family member15 to 50-foldCytochrome P450 MonooxygenaseOxidation/N-demethylation of saflufenacil
Amaranthus tuberculatusCYP706A family member>20-foldCytochrome P450 MonooxygenaseHydroxylation and N-demethylation

Note: Fold change values are representative of findings from various gene expression studies and can vary based on experimental conditions and specific biotypes.

Ecotoxicological Assessment Methodologies in Non Human Systems

Acute and Chronic Ecotoxicity Testing Frameworks

Ecotoxicity testing for Saflufenacil-N,N-desmethyl follows internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These frameworks are designed to determine the intrinsic toxicity of the chemical to representative species from different trophic levels under controlled laboratory conditions.

Aquatic Ecosystems (e.g., Daphnia magna, zebrafish, algal growth inhibition)

The potential impact of this compound on aquatic life is a primary focus of its environmental risk assessment. Standard acute and chronic tests are conducted on representative species of fish, aquatic invertebrates, and aquatic plants to determine concentration-response relationships.

Research findings indicate that this compound exhibits a highly variable toxicity profile across different aquatic trophic levels. Acute toxicity studies on fish, such as the rainbow trout (Oncorhynchus mykiss), and aquatic invertebrates, like the water flea (Daphnia magna), show low toxicity, with effect concentrations (LC50/EC50) typically greater than 100 mg/L.

In stark contrast, the metabolite demonstrates very high toxicity to primary producers, including algae and aquatic macrophytes. Algal growth inhibition studies using species like Pseudokirchneriella subcapitata yield 72-hour EC50 values in the low microgram-per-liter range. Similarly, studies on the aquatic vascular plant Lemna gibba (duckweed) show potent growth inhibition. This specific mode of action, consistent with its parent compound's herbicidal activity, identifies aquatic plants as the most sensitive group in the aquatic ecosystem. This pronounced sensitivity makes algal and macrophyte toxicity endpoints the critical drivers for the aquatic risk assessment of this compound.

Table 1: Acute and Chronic Aquatic Ecotoxicity of this compound
Test OrganismSpeciesTest DurationEndpointValue (mg/L)
Fish (Coldwater)Oncorhynchus mykiss (Rainbow Trout)96 hoursLC50&gt;100
Aquatic InvertebrateDaphnia magna (Water Flea)48 hoursEC50 (Immobilisation)&gt;100
Aquatic Plant (Alga)Pseudokirchneriella subcapitata72 hoursErC50 (Growth Rate Inhibition)0.038
Aquatic Plant (Macrophyte)Lemna gibba (Duckweed)7 daysErC50 (Growth Rate Inhibition)0.011

Terrestrial Ecosystems (e.g., soil organisms, non-target plants)

As this compound is primarily formed and found in soil, its effects on terrestrial organisms are thoroughly evaluated. The assessment includes testing on soil-dwelling invertebrates, soil microbial communities, and non-target terrestrial plants.

Studies on soil macroorganisms, such as the earthworm Eisenia fetida, indicate a low risk. The acute 14-day LC50 is typically found to be greater than 1000 mg/kg of soil, a concentration well above predicted environmental levels. Furthermore, investigations into the function of soil microbial communities have shown no significant long-term adverse effects on key biogeochemical processes like carbon and nitrogen transformation at environmentally relevant concentrations.

The primary concern in the terrestrial compartment is the potential for phytotoxicity to non-target plants, given the herbicidal nature of the parent compound. Standardized seedling emergence and vegetative vigor tests are conducted on a battery of monocotyledonous and dicotyledonous plant species. While this compound is phytotoxic, it is generally less potent than the parent saflufenacil (B1680489). The toxicity endpoints (e.g., EC25 for growth inhibition) vary significantly depending on the plant species and test conditions (soil vs. foliar exposure). These data are essential for assessing risks to adjacent terrestrial habitats and off-field biodiversity.

Table 2: Terrestrial Ecotoxicity of this compound
Test Organism/SystemSpecies/ProcessTest DurationEndpointValue (mg/kg soil)
Soil MacroorganismEisenia fetida (Earthworm)14 daysLC50&gt;1000
Soil MicroorganismsNitrogen Transformation28 days% Effect vs. Control&lt;25% at 1.12 mg/kg
Soil MicroorganismsCarbon Transformation28 days% Effect vs. Control&lt;25% at 1.12 mg/kg
Non-Target Plant (Dicot)Brassica napus (Rapeseed)21 daysEC25 (Emergence)0.014 kg a.i./ha
Value expressed as application rate equivalent for comparative purposes.

Biomarker Analysis for Environmental Stress Response

Biomarker analysis provides insight into the sublethal effects of chemical exposure by measuring physiological and biochemical changes in an organism before overt signs of toxicity (e.g., mortality or reproductive failure) are observed. For a PPO (protoporphyrinogen-IX oxidase) inhibitor like saflufenacil and its metabolites, relevant biomarkers can include indicators of oxidative stress.

When assessing a compound like this compound, a typical biomarker suite would investigate:

Oxidative Stress Enzymes: Measurement of the activity of enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx), which form the primary defense against reactive oxygen species (ROS).

Detoxification Enzymes: Analysis of glutathione S-transferase (GST) activity, which is involved in the conjugation and detoxification of xenobiotics.

Cellular Damage Markers: Quantification of lipid peroxidation (LPO), often measured as malondialdehyde (MDA) content, which indicates damage to cell membranes.

While specific biomarker studies focused solely on this compound are not widely published, the methodologies are standard in pesticide ecotoxicology. Such analyses would be critical for understanding the sublethal stress responses in organisms like algae or non-target plants, which are identified as highly sensitive in standard toxicity tests. These studies help to establish a more complete picture of the compound's mode of action and its potential to cause chronic effects at low environmental concentrations.

Selection Criteria for Ecologically Relevant Model Organisms

The selection of model organisms for ecotoxicity testing is a cornerstone of environmental risk assessment, based on a set of internationally harmonized criteria. The species used in the evaluation of this compound are chosen to be representative of different functional roles and trophic levels within an ecosystem. Key selection criteria include:

Ecological Relevance: The organism should represent an important ecological group (e.g., primary producer, primary consumer, decomposer). Pseudokirchneriella subcapitata represents phytoplankton, Daphnia magna represents zooplankton, and Eisenia fetida represents soil invertebrates.

Sensitivity: The species should be sensitive enough to the class of chemical to provide a protective basis for risk assessment, but not so uniquely sensitive as to be unrepresentative. The high sensitivity of algae and macrophytes to this compound makes them crucial for its assessment.

Standardized Test Guidelines: The availability of validated and internationally accepted test protocols (e.g., OECD, EPA-OCSPP) ensures that data are reproducible, reliable, and comparable across different regulatory jurisdictions.

Practicality: The organism should be readily available, easy to culture and maintain in a laboratory setting, and have a relatively short life cycle to allow for the efficient execution of acute and chronic tests.

Existing Database: A broad historical database for the species allows for the contextualization of results and a better understanding of natural variability in test responses.

By using a battery of species selected according to these criteria, the assessment for this compound can confidently extrapolate findings to protect the broader biological communities in aquatic and terrestrial environments.

Environmental Risk Characterization and Exposure Modeling Approaches

Environmental risk characterization is the final step in the assessment process, where exposure and effects data are integrated to quantify the likelihood of adverse ecological impacts. This is typically accomplished using a Risk Quotient (RQ) approach.

RQ = PEC / PNEC

Predicted Environmental Concentration (PEC): The PEC is the estimated concentration of this compound in an environmental compartment (e.g., soil, surface water). It is calculated using sophisticated computer models (e.g., FOCUS, PRZM/EXAMS) that simulate the compound's environmental fate, considering factors like application rate of the parent compound, soil type, climate, degradation rates, and runoff potential.

Predicted No-Effect Concentration (PNEC): The PNEC is the concentration below which adverse effects are unlikely to occur. It is derived from the most sensitive, reliable ecotoxicity endpoint (e.g., the algal EC50 or Lemna EC50 for this compound). An assessment factor (AF), also known as a safety factor, is applied to the toxicity value to account for uncertainties, such as laboratory-to-field extrapolation and inter-species variability. For example:

PNEC = (Lowest Chronic NOEC) / AF of 10

PNEC = (Lowest Acute EC50) / AF of 100 or 1000

For this compound, the risk characterization identifies aquatic plants and algae as the primary group at risk due to their high sensitivity. Regulatory agencies calculate RQs for various exposure scenarios (e.g., runoff, spray drift). If the RQ is less than 1, the risk is generally considered acceptable. If the RQ exceeds 1, it indicates a potential risk, which may trigger a need for further refined assessment or the implementation of risk mitigation measures (e.g., buffer zones around water bodies). The risk assessment for this metabolite is therefore driven by its high phytotoxicity, making the protection of aquatic primary producers a central management goal.

Future Research Directions and Applications

Elucidation of Minor and Novel Metabolite Pathways

The metabolic fate of saflufenacil (B1680489) in plants and animals is complex, primarily involving demethylation and dealkylation. The main metabolic pathway includes N-demethylation at the uracil (B121893) ring to form M800H02 and N-demethylation of the N-isopropyl-N-methylsulfamide side chain to yield M800H01. fao.org Subsequent demethylation of either of these metabolites results in the formation of Saflufenacil-N,N-desmethyl, also known as M800H11 or Saf-2CH3. fao.orgresearchgate.net

While these primary pathways are well-documented, future research should focus on elucidating minor and potentially novel metabolic routes. Studies have identified several other minor metabolites in rats, including M800H05, M800H16, M800H17, M800H18, M800H19, and M800H20. epa.gov The formation mechanisms for these trace compounds are not fully understood. A key area of investigation could be the role of cytochrome P450 enzymes in producing hydroxylated intermediates. nih.govfrontiersin.org Typically, these intermediates are transient during N-dealkylation; however, their potential accumulation could represent a novel metabolic pathway. nih.govfrontiersin.org Advanced analytical techniques are required to identify and quantify these minor products, providing a more complete picture of saflufenacil's biotransformation and the role of this compound within it.

Advanced Computational Docking Studies for PPO Inhibitor Design

Computational modeling has become an indispensable tool in the rational design of new herbicides. nih.gov For PPO inhibitors, molecular docking studies are crucial for understanding how these molecules interact with the enzyme's active site. tandfonline.com Future research should employ advanced computational docking and molecular dynamics simulations to investigate the binding of this compound and other derivatives to the PPO enzyme from various weed and crop species.

These studies can reveal key structural and energetic insights into the substrate recognition process. nih.gov By comparing the binding affinity and conformation of derivatives like this compound with the parent compound, researchers can identify structural modifications that enhance inhibitory activity and selectivity. nih.govresearchgate.net For instance, an ideal inhibitor might be designed to mimic the binding conformation of the product, protoporphyrin-IX, rather than the substrate. nih.gov Such in silico approaches, which can integrate Quantitative Structure-Activity Relationship (QSAR) modeling, can guide the synthesis of next-generation PPO inhibitors with improved efficacy and better safety profiles for non-target organisms. tandfonline.comnih.gov

Long-term Environmental Behavior and Fate in Diverse Agroecosystems

Understanding the environmental persistence and mobility of saflufenacil and its metabolites, including this compound, is critical for assessing ecological risk. nih.gov this compound has been identified as a soil metabolite, along with a persistent ring-cleavage product (Saf-RC), in field studies. researchgate.netnih.gov The long-term behavior of these metabolites in diverse agricultural settings warrants further investigation.

Studies have shown that the sorption, desorption, and mobility of saflufenacil are highly dependent on soil properties such as organic carbon (OC) content, pH, and clay content. awsjournal.orgscielo.br In tropical soils with low OC, saflufenacil is weakly sorbed and highly mobile, posing a potential risk for leaching into groundwater. awsjournal.orgscielo.brresearchgate.net The degradation rate is also significantly affected by soil moisture, with half-lives being 2 to 3 times longer in saturated (flooded) conditions compared to field capacity. researchgate.net

Future research should focus on:

Integrated Modeling: Developing models that incorporate soil variability to predict the behavior of saflufenacil and its metabolites across different agroecosystems. awsjournal.orgresearchgate.net

Metabolite Persistence: Conducting long-term field studies to determine the persistence and potential accumulation of key metabolites like this compound and Saf-RC under various climatic and agronomic conditions.

Bioavailability: Assessing the bioavailability of aged residues of these metabolites to subsequent crops and non-target soil organisms.

Soil PropertyInfluence on Saflufenacil BehaviorReference
Organic Carbon (OC) Directly correlates with increased sorption and decreased mobility. Soils with <1% OC show higher leaching potential. awsjournal.orgscielo.brresearchgate.net
pH, CEC, Clay Content Significantly influence sorption-desorption capacity and mobility. awsjournal.orgresearchgate.net
Soil Moisture Degradation is faster under field capacity (non-flooded) than in saturated (flooded) conditions. researchgate.net

Novel Synthetic Approaches and Derivatization for Enhanced Herbicidal Properties

The chemical scaffold of uracil-based herbicides like saflufenacil offers significant opportunities for derivatization to create compounds with enhanced properties. nih.gov One promising strategy is the "intermediate derivatization method," which uses a key synthetic intermediate of saflufenacil to generate novel analogues. researchgate.netnih.govresearchgate.net For example, this approach has been used to synthesize a series of uracil derivatives containing an isoxazoline (B3343090) moiety, some of which exhibited potent, broad-spectrum herbicidal activity against both broadleaf and grassy weeds, including those resistant to glyphosate (B1671968). researchgate.netnih.govresearchgate.net

Other research has focused on creating novel pyrimidine-2,4-diones that have demonstrated higher PPO inhibition activity than saflufenacil itself. acs.org Future synthetic chemistry efforts could explore:

Scaffold Hopping: Replacing or modifying the uracil ring to discover new active chemical classes. mdpi.com

Side Chain Modification: Altering the N-sulfamoyl carboxamide side chain, the site of N,N-desmethylation, to fine-tune herbicidal activity, selectivity, and metabolic stability.

Convergent Synthesis: Developing more efficient and practical multi-step synthetic routes to produce saflufenacil and its derivatives on a larger scale. researchgate.netx-mol.com

Investigating Non-target Effects with Multi-omics Approaches

While the primary target of saflufenacil is PPO, its broader effects on non-target organisms are not fully understood. Multi-omics approaches, including metabolomics, proteomics, and transcriptomics, can provide a comprehensive, system-wide view of the biological response to herbicide exposure.

Metabolite profiling of duckweed treated with saflufenacil revealed significant downstream effects beyond PPO inhibition, including strong increases in the levels of sugars and amino acids. bioone.org This suggests disruptions in photosynthesis and subsequent metabolic pathways. bioone.org Future studies should expand on this by applying a multi-omics strategy to assess the impact of this compound on various non-target species. Such research could identify novel biomarkers of exposure and toxicity, clarify secondary modes of action, and provide a more robust dataset for ecological risk assessments.

Potential Pharmacological Relevance of Saflufenacil Derivatives

Interestingly, the mechanism of action for PPO inhibitors has potential applications beyond agriculture. Research has shown that PPO inhibitors can induce the accumulation of the photosensitizer protoporphyrin IX in tumor cells. nih.govnih.gov This has led to their investigation for use in photodynamic therapy (PDT), a cancer treatment that uses a photosensitizer and light to kill cancer cells. nih.govnih.gov

Furthermore, because partial PPO deficiency in humans leads to the genetic disorder variegated porphyria, the study of PPO inhibitors is of significant medical interest. nih.gov While saflufenacil itself is designed as a herbicide, future research could explore whether its derivatives, such as this compound or other analogues, could be optimized for pharmacological activity. Designing derivatives with high selectivity for human PPO over plant PPO could open up novel therapeutic possibilities, transforming a molecule designed for weed control into a lead compound for drug discovery. nih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of Saflufenacil-N,N-desmethyl in experimental settings?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (472.7991 g/mol) and tandem MS/MS for fragmentation patterns. Pair with nuclear magnetic resonance (NMR) spectroscopy to verify the absence of methyl groups at the N,N-dimethyl positions. Chromatographic purity can be assessed via reverse-phase HPLC with UV detection at 254 nm, referencing retention times against certified standards .

Q. What synthetic pathways are documented for producing this compound from its parent compound?

  • Methodological Answer : this compound is typically derived via demethylation of Saflufenacil. One approach involves selective hydrolysis using strong acids (e.g., HBr in acetic acid) under controlled temperature (60–80°C) to avoid side reactions. Alternatively, enzymatic demethylation with cytochrome P450 isoforms can mimic metabolic pathways, though this requires optimization of incubation conditions (pH, cofactors) .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

  • Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. For environmental samples, solid-phase extraction (SPE) using C18 cartridges followed by LC-UV/Vis detection is cost-effective. Validate methods using spike-recovery experiments across relevant concentration ranges (e.g., 0.1–100 ng/mL) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis and handling, given potential volatility. Wear nitrile gloves, chemical-resistant goggles, and lab coats. Store waste separately in sealed containers labeled for halogenated organics. Collaborate with certified waste management services for disposal, adhering to local regulations for persistent organic pollutants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

  • Methodological Answer : Systematically evaluate reaction parameters (temperature, catalyst purity, solvent polarity) using design-of-experiments (DoE) frameworks. For instance, discrepancies in acid-mediated demethylation yields (30–70%) may arise from trace moisture in reagents; use Karl Fischer titration to monitor water content and optimize anhydrous conditions .

Q. What experimental designs are suitable for studying the environmental persistence of this compound in soil?

  • Methodological Answer : Conduct microcosm studies with sterile vs. non-sterile soil to distinguish biotic/abiotic degradation. Monitor half-life via LC-MS/MS at intervals (0, 7, 30 days) under varying pH (4–8) and moisture (10–30% w/w). Include controls spiked with parent Saflufenacil to compare degradation kinetics .

Q. How can population pharmacokinetic (PK) modeling be applied to study this compound metabolism in non-target organisms?

  • Methodological Answer : Use nonlinear mixed-effects modeling (e.g., NONMEM) to analyze concentration-time data from exposure studies. Incorporate covariates like organism weight, age, and metabolic enzyme activity. Validate models via bootstrap analysis and visual predictive checks, referencing methodologies from N-desmethyl enzalutamide PK studies .

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer : Publish detailed protocols with batch-specific reagent certifications (e.g., NaCN purity ≥99% in cyanidation steps). Share raw spectral data (NMR, HRMS) in supplementary materials. Participate in inter-laboratory validation rounds using blinded samples to identify procedural variability .

Q. How do computational methods aid in predicting the ecotoxicological effects of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate acute toxicity (e.g., LC50 for aquatic species). Validate predictions with in vitro assays like Daphnia magna immobilization tests. Cross-reference with PubChem data for structurally similar herbicides (e.g., N,N-diethyl-4-fluorobenzamide) .

Tables for Key Data

Property Value Source
Molecular Weight472.7991 g/mol
CAS Registry Number1246768-30-8
Recommended Storage-20°C in amber glass under argon
HPLC Retention Time (C18)8.2 ± 0.3 min (Acetonitrile:H2O)
Synthetic Yield Variability Conditions
30–40%HBr (48%)/AcOH, 60°C, 12 hr
65–70%CYP450 Isozymes, pH 7.4, 37°C, 24 hr

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.